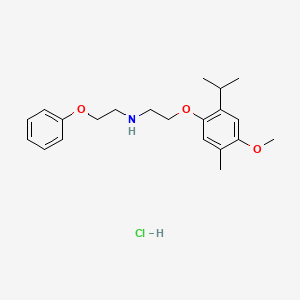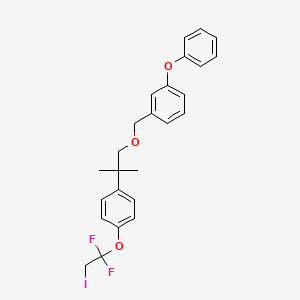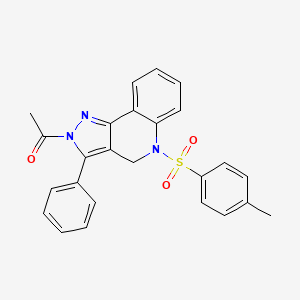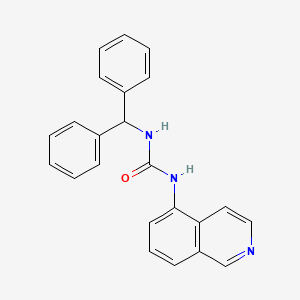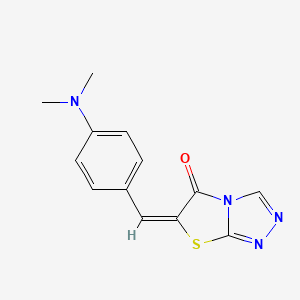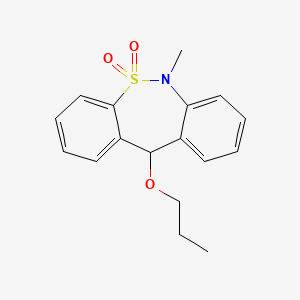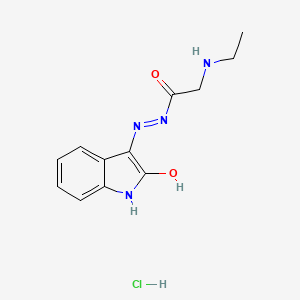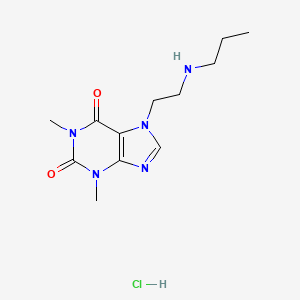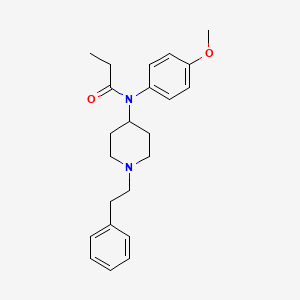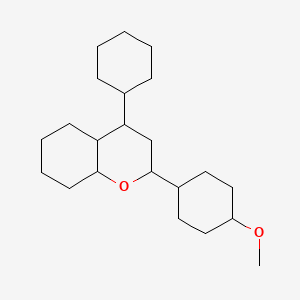
4-Cyclohexyl-2-(4-methoxycyclohexyl)hexahydrochroman
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Cyclohexyl-2-(4-methoxycyclohexyl)hexahydrochroman is an organic compound characterized by its unique structure, which includes a hexahydrochroman core substituted with cyclohexyl and methoxycyclohexyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Cyclohexyl-2-(4-methoxycyclohexyl)hexahydrochroman typically involves multi-step organic reactionsSpecific details on the reaction conditions, such as temperature, solvents, and catalysts, are crucial for optimizing the yield and purity of the final product .
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure high efficiency and cost-effectiveness. Techniques such as continuous flow synthesis and the use of robust catalysts can be employed to achieve large-scale production. The choice of raw materials and reaction conditions is optimized to minimize waste and environmental impact .
Chemical Reactions Analysis
Types of Reactions
4-Cyclohexyl-2-(4-methoxycyclohexyl)hexahydrochroman can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups, altering the compound’s properties.
Reduction: Reduction reactions can remove oxygen or introduce hydrogen, modifying the compound’s reactivity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or alcohols, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility .
Scientific Research Applications
4-Cyclohexyl-2-(4-methoxycyclohexyl)hexahydrochroman has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic effects.
Medicine: Research into its pharmacological properties could lead to the development of new drugs.
Mechanism of Action
The mechanism by which 4-Cyclohexyl-2-(4-methoxycyclohexyl)hexahydrochroman exerts its effects involves interactions with specific molecular targets. These interactions can modulate various biochemical pathways, leading to changes in cellular functions. Detailed studies on its binding affinity and activity at different targets are essential for understanding its full potential .
Comparison with Similar Compounds
Similar Compounds
4-Cyclohexyl-2-methoxyphenol: Shares structural similarities but differs in functional groups.
4-Cyclohexyl-2-methyl-2-butanol: Another related compound with different substituents.
4,4′-Methylenebis(cyclohexyl isocyanate): Used in polyurethane synthesis, highlighting the diversity of cyclohexyl-substituted compounds.
Uniqueness
4-Cyclohexyl-2-(4-methoxycyclohexyl)hexahydrochroman stands out due to its hexahydrochroman core, which imparts unique chemical and physical properties.
Properties
CAS No. |
82324-82-1 |
|---|---|
Molecular Formula |
C22H38O2 |
Molecular Weight |
334.5 g/mol |
IUPAC Name |
4-cyclohexyl-2-(4-methoxycyclohexyl)-3,4,4a,5,6,7,8,8a-octahydro-2H-chromene |
InChI |
InChI=1S/C22H38O2/c1-23-18-13-11-17(12-14-18)22-15-20(16-7-3-2-4-8-16)19-9-5-6-10-21(19)24-22/h16-22H,2-15H2,1H3 |
InChI Key |
QJPJMCLHKCMFOK-UHFFFAOYSA-N |
Canonical SMILES |
COC1CCC(CC1)C2CC(C3CCCCC3O2)C4CCCCC4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


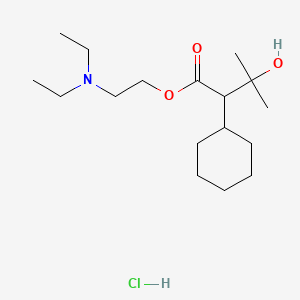

![acetonitrile;[3-diphenylphosphanyl-2-(diphenylphosphanylmethyl)-2-methylpropyl]-diphenylphosphane;iridium(3+);trifluoromethanesulfonate](/img/structure/B12768047.png)
